4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate

Description

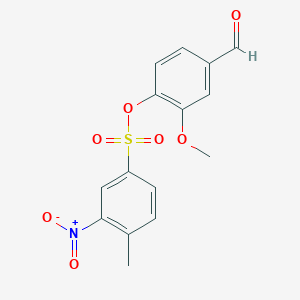

4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate is an organic compound with the molecular formula C15H13NO7S and a molecular weight of 351.33 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, a nitro group, and a sulfonate ester group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-methyl-3-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO7S/c1-10-3-5-12(8-13(10)16(18)19)24(20,21)23-14-6-4-11(9-17)7-15(14)22-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOKKJIBICKLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formylation: Introduction of the formyl group to the aromatic ring.

Methoxylation: Addition of the methoxy group to the aromatic ring.

Nitration: Introduction of the nitro group to the aromatic ring.

Sulfonation: Addition of the sulfonate ester group to the aromatic ring.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, palladium catalyst, and iron powder. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Applications

The compound serves as an important intermediate in the synthesis of various organic compounds. Its sulfonate group allows it to participate in nucleophilic substitution reactions, making it useful for creating sulfonamide derivatives and other functionalized aromatic compounds.

Table 1: Synthetic Reactions Involving 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form sulfonamides | Sulfonamide derivatives |

| Condensation | Formation of Schiff bases with primary amines | Schiff base products |

| Electrophilic Aromatic Substitution | Substitution on aromatic rings | Functionalized aromatics |

Biological Applications

Recent studies have explored the biological activities of compounds derived from this compound. These derivatives have shown potential in medicinal chemistry, particularly in the development of pharmaceuticals for treating various diseases.

Case Study: Anticancer Activity

In a study published in Medicinal Chemistry, derivatives of this compound were tested for anticancer activity against several cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity, suggesting potential therapeutic applications in oncology .

Environmental Applications

The compound has also been investigated for its role in environmental chemistry. Its ability to act as a precursor for more complex organosulfur compounds makes it valuable in the synthesis of materials used for pollution remediation.

Table 2: Environmental Applications

| Application | Description |

|---|---|

| Pollutant Degradation | Used as a precursor for materials that degrade environmental pollutants |

| Sensor Development | Potential use in sensors for detecting sulfur compounds |

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate involves its interaction with specific molecular targets and pathways. For example, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formyl group can also participate in nucleophilic addition reactions, affecting enzyme activity and other biochemical processes .

Comparison with Similar Compounds

4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate can be compared with similar compounds such as:

4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate: Lacks the nitro group, resulting in different chemical reactivity and biological properties.

4-Formyl-2-methoxyphenyl 4-nitrobenzenesulfonate: Lacks the methyl group, affecting its solubility and interaction with other molecules.

4-Formyl-2-methoxyphenyl 3-nitrobenzenesulfonate: The position of the nitro group is different, leading to variations in its chemical and biological behavior.

These comparisons highlight the uniqueness of this compound in terms of its structure and properties.

Biological Activity

4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate (CAS: 692261-49-7) is a synthetic compound with potential biological applications. Its structure includes a formyl group, a methoxy group, and a nitrobenzenesulfonate moiety, which may contribute to its biological activities. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, although comprehensive data is limited. The following sections detail its observed effects and mechanisms.

Antioxidant Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This suggests that this compound could possess similar capabilities, making it a candidate for further investigation in oxidative stress-related conditions.

Antimicrobial Properties

Research into related sulfonate esters indicates potential antimicrobial activity. Compounds with similar functional groups have shown efficacy against various bacterial strains, suggesting that this compound may also exhibit antimicrobial properties. Further studies are needed to quantify its effectiveness against specific pathogens.

Anti-inflammatory Effects

The nitro group in the compound's structure is known to influence anti-inflammatory activity. Compounds containing nitro groups have been reported to inhibit pro-inflammatory cytokines and modulate immune responses. Investigating the anti-inflammatory potential of this compound could reveal its usefulness in treating inflammatory diseases.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential pathways include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling Pathways : The compound may interact with key signaling molecules involved in oxidative stress and inflammation.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research provides insights into its potential applications:

- Antioxidant Studies : A study on structurally related compounds indicated significant scavenging activity against DPPH radicals, suggesting that the presence of methoxy and nitro groups enhances antioxidant properties.

- Antimicrobial Activity : Research on sulfonate derivatives demonstrated broad-spectrum antimicrobial activity, indicating that modifications to the aromatic system can enhance efficacy against Gram-positive and Gram-negative bacteria.

- Inflammation Models : In vitro studies have shown that related compounds can reduce TNF-alpha levels in macrophages, highlighting a possible pathway for anti-inflammatory effects.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.